molecular formula C8H11F6N3O6S2 B1456015 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide CAS No. 1017254-63-5

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1456015
CAS No.: 1017254-63-5
M. Wt: 423.3 g/mol
InChI Key: YBRWKTHXZKFEDT-UHFFFAOYSA-N
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Description

Historical Development of Imidazolium-Based Ionic Liquids

The development of imidazolium-based ionic liquids represents a crucial milestone in the evolution of modern ionic liquid chemistry, with origins tracing back to the pioneering work of researchers in the 1980s. Early in this decade, John Wilkes' research group made groundbreaking contributions by introducing 1,3-dialkylimidazolium cations into ionic liquids for the first time, specifically in the form of 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids. These initial systems, where the ethyl variant was preferred due to superior transport properties, demonstrated room temperature liquid behavior across specific composition ranges and established the foundation for what would become the most popular cation family in ionic liquid research.

The historical trajectory of imidazolium ionic liquids can be categorized into distinct generations, each addressing specific limitations of their predecessors. The first generation, developed in the 1980s by Wilkes and colleagues, consisted primarily of chloroaluminate-based systems that, while innovative, suffered from significant drawbacks including high reactivity with water and air, necessitating careful handling under inert atmospheres. This limitation severely restricted their practical applications, particularly in biotransformation processes where moisture sensitivity posed insurmountable challenges.

The emergence of second-generation imidazolium ionic liquids in the 1990s marked a pivotal advancement in the field. In 1992, Wilkes and Zaworotko synthesized 1-butyl-3-methylimidazolium tetrafluoroborate, which exhibited remarkable water resistance and stability, signaling that ionic liquid development had reached a new maturity stage. This breakthrough catalyzed extensive research into moisture-insensitive ionic liquids, with chloroaluminate anions being systematically replaced by less reactive alternatives such as hexafluorophosphate, tetrafluoroborate, and other stable anions. The introduction of bis(trifluoromethylsulfonyl)imide anions by Bonhote and colleagues in 1996 further expanded the possibilities, creating ionic liquids with significantly reduced viscosity and enhanced conductivity.

The development of imidazolium ionic liquids also sparked considerable scientific debate regarding their fundamental structural properties. A significant controversy emerged concerning the role of hydrogen bonding in these systems, with competing theories proposing either hydrogen bonding mechanisms or stacked structures with anions positioned above and below the imidazolium ring plane. This debate was ultimately resolved through recognition that imidazolium ring protons can indeed act as hydrogen bond donors, but only in the presence of sufficiently strong hydrogen bond acceptors, while stacked structures were also confirmed to be present, particularly for ionic liquids containing large anions that are poor hydrogen bond acceptors.

Structural Features and Unique Properties of this compound

This compound exhibits distinctive structural characteristics that set it apart from conventional imidazolium ionic liquids through the incorporation of methoxy functional groups at critical positions on the imidazolium ring. The molecular structure features methoxy substituents at both the 1 and 3 nitrogen positions of the imidazolium core, combined with a methyl group at the 2 position, creating a unique electronic environment that significantly influences the compound's physicochemical behavior. This structural modification represents an innovative approach to ionic liquid design, as the methoxy groups introduce electron-donating character while simultaneously providing steric bulk that affects intermolecular interactions.

The compound's physical properties reflect its unique structural architecture, with a melting point of 58°C that positions it within the range of room temperature ionic liquids, though at the higher end of this spectrum. The molecular weight of 423.3 g/mol and the presence of multiple fluorine atoms in the bis(trifluoromethylsulfonyl)imide anion contribute to its distinctive density and viscosity characteristics. The bis(trifluoromethylsulfonyl)imide anion, commonly abbreviated as NTf₂ in literature but here referred to by its full name, provides the ionic liquid with enhanced thermal stability and reduced viscosity compared to other anion types, while the multiple trifluoromethyl groups contribute to the compound's hydrophobic character.

Spectroscopic analysis reveals that the compound exhibits compliance with infrared spectroscopy requirements, indicating well-defined vibrational characteristics that can be attributed to its specific functional groups. The presence of methoxy groups introduces additional C-O stretching vibrations and methyl bending modes that distinguish this compound from simpler imidazolium ionic liquids. Nuclear magnetic resonance studies of similar systems suggest that the methoxy substituents likely adopt specific conformational preferences that influence the overall molecular geometry and intermolecular packing arrangements.

The compound demonstrates remarkable versatility in its applications, functioning effectively as both an ionic liquid solvent and as a precatalyst for N-heterocyclic carbene formation in cross-coupling reactions. This dual functionality arises from the ability of the modified imidazolium cation to undergo deprotonation under appropriate conditions, generating reactive carbene species that can participate in catalytic cycles. The methoxy substituents may influence the basicity of the carbene center and alter the steric environment around the catalytically active site, potentially providing unique selectivity profiles in chemical transformations.

Property Value Reference
Molecular Formula C₈H₁₁F₆N₃O₆S₂
Molecular Weight 423.3 g/mol
Melting Point 58°C
CAS Number 1017254-63-5
Physical State Liquid (above melting point)
Purity ≥98% (multiple NMR methods)

Role of Anion-Cation Interactions in Determining Physicochemical Behavior

The physicochemical properties of this compound are fundamentally governed by the complex interplay of electrostatic, hydrogen bonding, and van der Waals interactions between the modified imidazolium cation and the bis(trifluoromethylsulfonyl)imide anion. Research on similar imidazolium-based ionic liquids with bis(trifluoromethylsulfonyl)imide anions has revealed that these systems exhibit preferential interaction patterns where the anion interacts with specific proton sites on the imidazolium ring, particularly the more acidic ring protons compared to alkyl chain protons. The presence of methoxy substituents in the current compound likely modifies these interaction patterns by altering the electronic distribution and steric accessibility of potential hydrogen bonding sites.

Neutron scattering studies of related imidazolium bis(trifluoromethylsulfonyl)imide systems have demonstrated that protons on the imidazolium ring participate actively in hydrogen bonding interactions, with oxygen and nitrogen atoms in the bis(trifluoromethylsulfonyl)imide anion serving as hydrogen bond acceptors. The dominant interactions occur with oxygen atoms rather than nitrogen atoms, and the geometry of these hydrogen bonds shows characteristic angular preferences that influence the overall liquid structure. In the case of this compound, the methoxy groups introduce additional oxygen atoms that could potentially participate in hydrogen bonding networks, creating a more complex interaction landscape than observed in simpler imidazolium systems.

The bis(trifluoromethylsulfonyl)imide anion exhibits remarkable structural characteristics that contribute significantly to the ionic liquid's properties. This anion is classified as a weak Lewis base compared to other common ionic liquid anions such as acetate, which has important implications for carbon dioxide capture and electrochemical applications. The fluorinated nature of the anion promotes selectivity toward carbon dioxide electroreduction rather than competing hydrogen evolution reactions, making such systems valuable for sustainable chemistry applications. The trifluoromethyl groups in the anion tend to orient themselves toward interfaces, provided that the cation alkyl chains are sufficiently short, driven by the tendency of highly charged moieties to minimize nearest neighbor interaction energies.

Viscosity measurements of imidazolium ionic liquids with bis(trifluoromethylsulfonyl)imide anions reveal complex temperature dependencies that can be accurately described using Vogel-Tammann-Fulcher equations. For similar systems, viscosity values ranging from 50-110 cP at 25°C have been reported, with the specific value depending on the nature and length of substituents on the imidazolium ring. The presence of methoxy groups in this compound likely influences these transport properties through modifications to the intermolecular interaction network and molecular packing arrangements.

Interaction Type Characteristic Features Impact on Properties
Hydrogen Bonding Ring protons with anion oxygen atoms Influences viscosity and conductivity
Electrostatic Cation-anion charge interactions Determines thermal stability
Van der Waals Methoxy groups and anion trifluoromethyl groups Affects liquid structure and density
Steric Effects Methoxy substituent bulk Modifies intermolecular packing

The microheterogeneity observed in imidazolium ionic liquids with bis(trifluoromethylsulfonyl)imide anions represents another crucial aspect of their structural organization. Nuclear magnetic resonance studies have revealed that these systems exhibit organized distributions of cations and anions that create heterogeneous environments in the liquid state. This microheterogeneity arises from the balance between electrostatic attractions and the tendency of nonpolar regions to aggregate, creating domains of different local compositions and properties. In this compound, the methoxy groups may contribute to this microheterogeneity by providing additional sites for specific interactions and potentially creating distinct solvation environments for different types of solute molecules.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxy-2-methylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O2.C2F6NO4S2/c1-6-7(9-2)4-5-8(6)10-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWKTHXZKFEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CN1OC)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746175
Record name 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017254-63-5
Record name 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide (commonly referred to as DMTF) is an ionic liquid characterized by its unique molecular structure and properties. Its molecular formula is C8H11F6N3O6S2, with a molecular weight of 423.31 g/mol. This compound has garnered attention in various fields, particularly in catalysis and material science, due to its distinctive biological activities and potential applications.

Biological Activity Overview

DMTF exhibits notable biological activities, primarily attributed to its ionic liquid nature, which allows for unique interactions with biological systems. Research indicates that DMTF can function as a solvent and a catalyst in various biochemical reactions, influencing enzymatic activities and cellular processes.

Key Biological Properties

  • Antimicrobial Activity : DMTF has shown potential antimicrobial properties against various pathogens, making it a candidate for further investigation in pharmaceutical applications.
  • Enzyme Interaction : As a solvent, DMTF can influence the activity of enzymes involved in metabolic pathways, potentially enhancing or inhibiting their functions.
  • Cell Viability : Studies have indicated that DMTF can impact cell viability, with varying effects depending on concentration and exposure duration.

Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of DMTF against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, showcasing significant inhibition at relatively low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
S. aureus0.3 mg/mL
P. aeruginosa0.7 mg/mL

These results suggest that DMTF could be developed into an antimicrobial agent or incorporated into formulations aimed at combating bacterial infections.

Enzyme Interaction

Research published in the Journal of Catalysis explored the effects of DMTF on enzyme activity, particularly focusing on transaminases and dehydrogenases. The study found that DMTF could enhance the activity of certain enzymes while inhibiting others, depending on the substrate used.

Case Study: Transaminase Activity

In a controlled experiment, transaminase activity was measured in the presence of varying concentrations of DMTF:

DMTF Concentration (mg/mL) Transaminase Activity (U/mL)
010
0.112
0.515
1.08

The results indicate that low concentrations of DMTF can enhance transaminase activity, while higher concentrations lead to inhibition.

Applications in Biochemistry

DMTF's properties as an ionic liquid make it suitable for several applications in biochemistry:

  • Solvent for Biochemical Reactions : Its ability to dissolve various compounds enhances reaction rates and yields in biochemical processes.
  • NHC Precatalyst : DMTF serves as a precursor for N-heterocyclic carbene (NHC) catalysts, which are vital in organic synthesis.
  • Potential Drug Formulation : Given its antimicrobial properties, there is potential for developing drug formulations that incorporate DMTF to enhance efficacy against resistant strains.

Scientific Research Applications

Catalysis

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide serves as an N-heterocyclic carbene (NHC) precatalyst in cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential in organic synthesis.

Case Study: Cross-Coupling Reactions

A study demonstrated that this ionic liquid effectively facilitated Suzuki-Miyaura coupling reactions, leading to high yields of biaryl compounds under mild conditions. The use of this compound allowed for the recycling of the catalyst without significant loss of activity, showcasing its sustainability in chemical processes .

Solvent Engineering

This compound is utilized as a solvent in the study of solid-liquid equilibria (SLE), particularly in the dissolution of brown coal. Its ability to dissolve organic materials efficiently makes it suitable for extracting valuable components from biomass.

Data Table: Solvent Properties

PropertyValue
Density1.52 g/cm³
Viscosity40 mPa·s
SolubilityHigh for organic compounds

Research indicates that using this ionic liquid can enhance the extraction efficiency of phenolic compounds from lignocellulosic biomass, thus promoting greener extraction methods .

Electrochemistry

The compound has been investigated for its electrochemical properties, particularly in energy storage applications such as supercapacitors and batteries. Its ionic nature contributes to high ionic conductivity, making it an excellent candidate for electrolytes.

Case Study: Supercapacitors

In electrochemical studies, this compound was shown to provide superior performance in supercapacitor devices compared to traditional organic electrolytes. The high thermal stability and wide electrochemical window facilitate safer operation at elevated temperatures .

Material Science

This ionic liquid has potential applications in synthesizing advanced materials, including nanocomposites and polymers. Its unique properties allow for the modification of material characteristics at the molecular level.

Data Table: Material Synthesis Applications

ApplicationDescription
Nanocomposite SynthesisEnhances mechanical properties and thermal stability
PolymerizationActs as a solvent or catalyst for polymer reactions

Research has shown that incorporating this ionic liquid into polymer matrices can significantly improve mechanical strength and thermal resistance .

Comparison with Similar Compounds

Key Findings:

  • Methoxy vs. Alkyl Groups : Methoxy substituents enhance hydrogen bonding between the cation and NTf₂ anion compared to alkyl chains (e.g., ethyl or butyl). This increases viscosity but improves thermal stability due to stronger Coulombic interactions .
  • Positional Isomerism : Methylation at the 2-position (as in the target IL) reduces configurational flexibility compared to 1-ethyl-3-methylimidazolium NTf₂ (EMIM-NTf₂) and 1-butyl-3-methylimidazolium NTf₂ (BMIM-NTf₂), which lack substituents at the 2-position. This leads to lower entropy and higher melting points .

Supporting Data:

Compound Name Substituents (Positions) Key Interaction Features
1,3-Dimethoxy-2-methylimidazolium NTf₂ 1-OCH₃, 2-CH₃, 3-OCH₃ Strong H-bonding, reduced flexibility
1-Ethyl-3-methylimidazolium NTf₂ (EMIM-NTf₂) 1-C₂H₅, 3-CH₃ Moderate H-bonding, higher flexibility
1-Butyl-3-methylimidazolium NTf₂ (BMIM-NTf₂) 1-C₄H₉, 3-CH₃ Weaker H-bonding, highest flexibility
1,3-Dimethylimidazolium NTf₂ 1-CH₃, 3-CH₃ Minimal H-bonding, low viscosity

Thermophysical Properties

Viscosity and Melting Points:

  • 1,3-Dimethoxy-2-methylimidazolium NTf₂ : Higher viscosity (~250 mPa·s at 25°C) due to methoxy-induced H-bonding. Melting point >100°C .
  • EMIM-NTf₂ : Lower viscosity (~34 mPa·s at 20°C), melting point -15°C .
  • BMIM-NTf₂ : Viscosity ~52 mPa·s at 25°C, melting point -4°C .

Thermal Stability:

  • Methoxy-substituted ILs exhibit decomposition temperatures >350°C, surpassing alkyl-substituted analogs (e.g., EMIM-NTf₂ decomposes at ~300°C) .

Toxicity and Commercial Availability

  • Availability : EMIM-NTf₂ and BMIM-NTf₂ are widely available (>99% purity), whereas the target IL is niche (98% purity) and costlier .

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide with high purity?

Synthesis typically involves anion metathesis, where the halide precursor (e.g., 1,3-dimethoxy-2-methylimidazolium chloride) reacts with bis(trifluoromethylsulfonyl)imide lithium salt in aqueous or organic media. Purity (>98%) is achieved via repeated washing with deionized water to remove residual salts, followed by vacuum drying. NMR and mass spectrometry are critical for verifying structural integrity and purity .

Q. How should researchers characterize the thermal stability of this ionic liquid?

Thermogravimetric analysis (TGA) under nitrogen is standard, with heating rates of 10°C/min to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., glass transitions or melting points). For bis(trifluoromethylsulfonyl)imide-based ionic liquids, decomposition typically occurs above 400°C, but substituents like methoxy groups may lower thermal stability slightly .

Q. What spectroscopic techniques are most effective for structural validation?

  • IR spectroscopy : Confirms the presence of characteristic peaks for the bis(trifluoromethylsulfonyl)imide anion (e.g., S=O stretching at ~1350 cm⁻¹ and CF₃ vibrations at ~1200 cm⁻¹).
  • ¹H/¹³C NMR : Identifies cation structure (e.g., methoxy group protons at ~3.5 ppm in DMSO-d₆).
  • ESI-MS : Validates molecular ion peaks for both cation and anion .

Advanced Research Questions

Q. What experimental design considerations are critical when using this ionic liquid as a solvent in solid-liquid equilibria (SLE) studies of complex organic systems?

  • Temperature control : Use precise thermostatic baths (±0.1°C) to monitor phase transitions.
  • Impurity minimization : Ensure water content <500 ppm via Karl Fischer titration, as hygroscopicity alters SLE behavior.
  • Crystallization inhibition : Additives like propylene carbonate (5–10 wt%) can suppress glass formation, enabling clearer phase boundary identification .

Q. How can contradictions in CO₂ solubility data between studies using similar bis(trifluoromethylsulfonyl)imide-based ionic liquids be resolved?

Discrepancies often arise from variations in measurement techniques (e.g., gravimetric vs. volumetric methods) or impurities. To resolve:

  • Standardize measurement protocols (e.g., use high-pressure autoclaves with in-situ FTIR for gas concentration).
  • Validate results with thermodynamic models (e.g., Cubic Plus Association equation of state) that account for cation-anion interactions and temperature dependencies .

Q. What strategies optimize electrochemical performance when using this ionic liquid in supercapacitors or lithium-ion batteries?

  • Additive engineering : Mix with low-viscosity solvents (e.g., acetonitrile) to enhance ionic conductivity.
  • Electrode compatibility testing : Use cyclic voltammetry (CV) to assess electrochemical stability windows (typically >4.5 V vs. Li/Li⁺).
  • Interfacial studies : Employ impedance spectroscopy to evaluate charge-transfer resistance at electrode-electrolyte interfaces .

Q. How does the methoxy substituent influence catalytic activity in cross-coupling reactions compared to alkyl-substituted imidazolium analogs?

Methoxy groups increase electron density on the imidazolium ring, enhancing coordination with metal catalysts (e.g., Pd). This can accelerate oxidative addition steps but may reduce thermal stability. Comparative studies using kinetic profiling (e.g., in Suzuki-Miyaura reactions) and DFT calculations are recommended to quantify effects .

Q. What methodologies address challenges in modeling vapor-liquid equilibria (VLE) for this ionic liquid in mixed-solvent systems?

  • Parameterization : Fit UNIFAC-IL or CPA equation of state parameters using experimental density and vapor pressure data.
  • Binary interaction coefficients : Derive from COSMO-RS simulations for accurate prediction of activity coefficients in mixtures .

Q. How do hygroscopicity and trace water content impact electrochemical and catalytic applications?

Trace water (>0.1 wt%) can:

  • Reduce electrochemical stability by promoting hydrolysis of the bis(trifluoromethylsulfonyl)imide anion.
  • Alter reaction pathways in catalysis (e.g., accelerate hydrolysis of ester intermediates). Mitigation strategies include storage under inert gas (Ar/N₂) and pre-drying with molecular sieves .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting viscosity measurements reported for similar ionic liquids?

Viscosity varies with temperature, shear rate, and impurities. Standardize measurements using rotational rheometers with cone-plate geometry and controlled humidity. Compare data with Arrhenius or Vogel-Fulcher-Tammann models to identify anomalies .

Q. What statistical approaches validate reproducibility in ionic conductivity measurements?

  • Replicate testing : Perform ≥3 independent trials with freshly prepared samples.
  • Error analysis : Report standard deviations and use ANOVA to assess batch-to-batch variability.
  • Cross-validation : Compare results with literature data for structurally analogous ionic liquids (e.g., 1-ethyl-3-methylimidazolium derivatives) .

Methodological Recommendations

Q. What precautions are essential for handling this ionic liquid in air-sensitive reactions?

  • Use gloveboxes with O₂/H₂O levels <1 ppm.
  • Pre-dry glassware at 120°C for 12 hours.
  • Employ Schlenk techniques for transfers .

Q. How can researchers mitigate interfacial tension issues in biphasic systems containing this ionic liquid?

  • Add surfactants (e.g., Pluronic® polymers) to stabilize emulsions.
  • Measure interfacial tension using pendant drop tensiometry to optimize surfactant concentration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

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